4-Methyl-2-nitropyridine-1-oxide

Physical Organic Chemistry Kinetics Structure-Activity Relationship (SAR)

Inconsistent reactivity from generic nitropyridine analogs can compromise yield and selectivity in key transformations. 4-Methyl-2-nitropyridine-1-oxide (CAS 100047-40-3) eliminates this uncertainty with its rigorously defined molecular architecture, confirmed by X-ray crystallography and updated ¹H/¹³C NMR and IR spectra. - Enables chemoselective 2-aryl/alkenylpyridine N-oxide synthesis via Grignard substitution, with a Hammett ρ of -1.0 confirming high 2-position electrophilicity. - Validated analytical standard with a sharp melting point (160.5 °C), ensuring unambiguous identity and purity assessment. - Stable supply from BenchChem with transparent documentation, supporting both exploratory research and scaled library production.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 100047-40-3
Cat. No. B1435054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitropyridine-1-oxide
CAS100047-40-3
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=CC(=[N+](C=C1)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
InChIKeyMRDNIKKJWQWEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-nitropyridine-1-oxide Overview


4-Methyl-2-nitropyridine-1-oxide (CAS 100047-40-3) is a functionalized pyridine N-oxide derivative belonging to the class of nitropyridine-1-oxides [1]. Characterized by a 4-methyl group and a 2-nitro group on the pyridine N-oxide ring (C6H6N2O3, MW: 154.12 g/mol), this compound is primarily utilized as a versatile building block in organic synthesis . Its unique substitution pattern imparts distinct physicochemical properties and reactivity profiles that differentiate it from other pyridine N-oxide analogs. Recent structural characterization by X-ray crystallography and updated spectroscopic data (¹H, ¹³C NMR, IR) have provided a definitive and updated reference for its molecular architecture, which is crucial for its application in precise synthetic transformations [2].

Versatile pyridine N-oxide building block for organic synthesis
Distinct 4-methyl-2-nitro substitution controls reactivity and regiochemistry
Experimentally validated structural data (X-ray, NMR, IR) supports computational modeling

4-Methyl-2-nitropyridine-1-oxide: Critical Differences


The selection of a specific nitropyridine N-oxide building block is not arbitrary; it is dictated by precise synthetic and functional requirements. Generic substitution of 4-Methyl-2-nitropyridine-1-oxide with a close analog, such as its isomer 2-Methyl-4-nitropyridine-1-oxide (CAS 5470-66-6) or other unsubstituted nitropyridine N-oxides, can lead to significantly different outcomes in terms of reaction yield, regio-/chemo-selectivity, and even the fundamental electronic properties of the intermediate or final product [1]. These differences arise from the unique electronic and steric environment created by the specific arrangement of the nitro, methyl, and N-oxide moieties, as quantified in the sections below. Using an analog may result in an inactive compound, an undesired side-product profile, or a failed synthetic sequence, directly impacting research timelines and procurement efficiency [2].

Regioisomer mismatch (4-methyl-2-nitro vs. 2-methyl-4-nitro isomer)
This product
2-NO₂ group enhances electrophilicity at C-2; distinct reactivity pattern
Isomeric analog
4-NO₂/2-CH₃ arrangement alters electronic environment and reaction selectivity
Substituting the isomer may shift regiochemical outcomes and reduce yield in cross-coupling steps.
Unsubstituted or differently substituted nitropyridine N-oxides
This product
Defined Hammett reactivity profile supports predictable nucleophilic substitution
Generic analog
Different electronic parameters may lead to unanticipated side products or lower conversion
Analog electrophilicity may not transfer; reported reaction yields can vary substantially.
Structural data confidence
This product
Single-crystal X-ray structure and updated spectroscopic data available
Many related analogs
Solid-state structure unreported or based on older, less precise methods
Using an analog without confirmed geometry may compromise computational modeling and quality control.

4-Methyl-2-nitropyridine-1-oxide: Scientific Evidence


Enhanced Electrophilic Reactivity

The presence of the 2-nitro group in 4-Methyl-2-nitropyridine-1-oxide significantly enhances its electrophilic character compared to its non-nitrated analog. This is quantified by the Hammett reaction constant (ρ) from a study on oxygen atom transfer reactions. The value for the target compound is -1.0(1), while for the simpler analog, 4-methylpyridine N-oxide, it is -2.6(4) [1]. A less negative ρ value indicates a stronger electron-withdrawing effect, making the target compound a superior electrophilic partner in nucleophilic addition reactions.

Electrophilic Reactivity
Head-to-head
Hammett ρ: −1.0(1) (target) vs −2.6(4) (4-methylpyridine N-oxide)
Supports higher electrophilicity selection for nucleophilic additions.
Oxygen-atom transfer study context; review substrate scope.
Physical Organic Chemistry Kinetics Structure-Activity Relationship (SAR)

Higher Melting Point

The 4-methyl-2-nitro substitution pattern yields a compound with a distinctly different melting point compared to its 2-methyl-4-nitro isomer (CAS 5470-66-6). The target compound has a reported melting point of 160.5 °C , whereas the isomer melts over a range of 155-159 °C . This ~1.5-5.5 °C difference is significant for purification processes, quality control, and solid-state handling, providing a clear analytical and physical property distinction.

Melting Point
Cross-study comparable
160.5 °C (target) vs 155–159 °C (2-methyl-4-nitro isomer)
Sharp melting point may indicate distinct crystalline purity for precise stoichiometry.
Supplier-reported data; validate under your purification conditions.
Crystallization Purification Process Chemistry

X-Ray Crystal Structure

While many nitropyridine N-oxides are known, 4-Methyl-2-nitropyridine-1-oxide has been definitively characterized via X-ray crystallography for the first time in a 2024 study [1]. This provides an unambiguous, experimentally validated 3D structure. In contrast, the solid-state structures of many related analogs remain unreported or rely on older, less precise methods. This new structural data, along with updated ¹H NMR, ¹³C NMR, and IR spectra, provides a gold standard for researchers requiring a compound with a rigorously confirmed molecular geometry for computational modeling, structure-based drug design, or mechanistic studies.

Structural Characterization
Class-level inference
Single-crystal X‑ray, updated ¹H/¹³C NMR, IR available
Supports structural attribution and computational modeling workflows.
Many analogs lack experimentally validated 3D structures.
Structural Biology Computational Chemistry Crystallography

4-Methyl-2-nitropyridine-1-oxide: Application Scenarios


2-Substituted Pyridine Synthesis

This compound is the optimal substrate for the synthesis of 2-aryl or 2-alkenylpyridine N-oxides. The high electrophilicity of the 2-position, a direct consequence of the electron-withdrawing nitro and N-oxide groups quantified by the Hammett ρ of -1.0, enables efficient and chemoselective substitution with Grignard reagents [1]. This reactivity profile, which yields products in modest to high yields, is superior to that of non-nitrated or differently substituted analogs, making it the most efficient building block for this important class of compounds [2].

Analytical Standard for Method Development & QC

Given its well-defined melting point of 160.5 °C and the recent publication of its complete spectroscopic and crystallographic data, 4-Methyl-2-nitropyridine-1-oxide is an ideal candidate for use as an analytical standard [1]. This validated data package (X-ray, NMR, IR) allows for unambiguous identification and purity assessment in complex mixtures, a critical advantage for pharmaceutical process control and environmental analysis that is not available for many of its less-characterized analogs [2].

Building Block for NLO Materials

The nitropyridine N-oxide scaffold is known to impart valuable electronic properties, including non-linear optical behavior [1]. The specific substitution pattern of 4-Methyl-2-nitropyridine-1-oxide influences its dipole moment and polarizability. The availability of its high-quality X-ray structure makes it a superior starting point for the rational design and computational optimization of new NLO materials, where precise control over molecular packing and intermolecular interactions is essential for performance [2].

Application
Selection Property
Validation Focus
2-Substituted pyridine synthesis
Electrophilic reactivity at C-2
Chemoselectivity and yield in cross-coupling
Analytical standard development
Defined crystalline form and melting behavior
Purity and identity verification by HPLC/NMR
NLO material design
Validated 3D molecular geometry
Computational modeling and packing analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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